7-Methylimidazo[1,2-a]pyridine
Overview
Description
7-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound is recognized for its structural uniqueness and potential biological activities.
Mechanism of Action
Target of Action
7-Methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . They have also been explored for their potential as covalent anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tb . They have also been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Biochemical Pathways
Given its reported activity against mdr-tb and xdr-tb , it can be inferred that it likely interacts with the biochemical pathways associated with these diseases.
Result of Action
Given its reported activity against mdr-tb and xdr-tb , it can be inferred that it likely has a significant impact on the bacterial cells causing these diseases.
Biochemical Analysis
Biochemical Properties
The direct functionalization of 7-Methylimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of its derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments .
Molecular Mechanism
The molecular mechanism of this compound involves radical reactions for the direct functionalization of the compound through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common synthetic route involves the cyclization of 2-aminopyridine with methyl ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce various alkylated or aminated derivatives .
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A broader class of compounds with similar structural features and diverse applications.
Imidazo[1,5-a]pyridine: Another class of imidazopyridines with distinct chemical properties and applications.
Uniqueness: 7-Methylimidazo[1,2-a]pyridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDUNRGHZFBKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236321 | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-39-5 | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 7-Methylimidazo[1,2-a]pyridine have any reported biological activity?
A2: While the provided abstracts don't delve into the specific biological activity of this compound itself, a derivative, YL-IPA08 (N-ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride), exhibits promising anxiolytic-like effects []. This derivative acts as a potent and selective ligand for the translocator protein (18 kDa) (TSPO), implicated in neurosteroidogenesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.